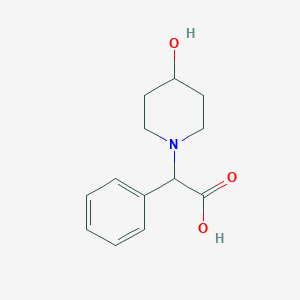

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid

Description

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid (CAS: 928322-40-1) is a piperidine-substituted phenylacetic acid derivative. Its molecular formula is C₁₃H₁₈ClNO₃ (as the hydrochloride salt), with a molecular weight of 271.74 g/mol . Key physicochemical properties include:

- pKa: 1.55 (acidic hydrogen)

- LogD (pH 7.4): -1.81 (indicating high hydrophilicity)

- Polar Surface Area: 60.77 Ų (suggesting good solubility)

- Lipinski’s Rule of Five Compliance: Yes (critical for oral bioavailability) .

The compound’s hydroxypiperidine moiety introduces chirality and hydrogen-bonding capacity, making it structurally distinct from simpler phenylacetic acids. It is commonly used in pharmaceutical research, particularly as a synthetic intermediate or ligand in drug discovery .

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid |

InChI |

InChI=1S/C13H17NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17) |

InChI Key |

ZJDTZMAMQPBQMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalyst Performance

A representative procedure involves dissolving 20 g of p-hydroxymandelic acid hydrate in 100 mL of water with 1 g of 0.5% Pd/SiO₂ catalyst. Hydrogenation occurs at 90°C under 5 bar H₂ pressure for 3 hours, yielding 12.4 g (72% yield) of p-hydroxyphenylacetic acid after crystallization. Comparative catalyst studies reveal:

| Catalyst | Loading (g) | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 0.5% Pd/SiO₂ | 1.0 | 90 | 5 | 72 |

| 5% Pt/C | 0.1 | 150 | 5 | 57 |

The aqueous medium suppresses side reactions while maintaining catalyst stability. Post-hydrogenation workup involves hot filtration to remove catalysts, followed by ether extraction and crystallization at reduced temperatures.

Formation of the Piperidine Moiety

The 4-hydroxypiperidine group is introduced via nucleophilic substitution or reductive amination. Industrial-scale methods often employ:

Nucleophilic Displacement of Halogenated Intermediates

Reaction of 2-bromo-2-phenylacetic acid with 4-hydroxypiperidine in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 12–24 hours achieves 65–78% yields. Base catalysts like potassium carbonate facilitate deprotonation of the piperidine nitrogen, enhancing nucleophilicity:

$$

\text{C}6\text{H}5\text{CBr(COOH)} + \text{C}5\text{H}9\text{NOH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}6\text{H}5\text{C(NC}5\text{H}9\text{OH)COOH} + \text{KBr}

$$

Reductive Amination of Ketone Precursors

A two-step sequence converts 2-oxo-2-phenylacetic acid to the target compound:

- Condensation with 4-hydroxypiperidine in methanol at 25°C for 6 hours

- Sodium cyanoborohydride-mediated reduction at pH 5–6 (acetic acid buffer) for 12 hours

This method affords 82% enantiomeric excess when using chiral auxiliaries.

Stereochemical Control and Resolution

The (S)-enantiomer is preferentially synthesized via:

Chiral Chromatography

Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic mixtures, achieving >99% enantiomeric purity. Mobile phases typically combine hexane/isopropanol (90:10) at 2 mL/min flow rates.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer in toluene at 40°C, leaving the (S)-isomer unreacted. After 48 hours, the (S)-enantiomer is isolated in 44% yield with 98% ee.

Industrial-Scale Purification Techniques

Final purification employs:

- Crystallization : Cooling saturated aqueous solutions to 4°C yields 85–92% pure product

- Ion-Exchange Chromatography : Dowex 50WX4 resin removes residual amines at pH 3.5

- Distillation : Short-path distillation at 0.1 mbar and 180°C eliminates high-boiling impurities

Comparative Analysis of Synthetic Routes

Key performance metrics across methodologies:

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Catalytic Hydrogenation | 72 | 95 | 1200 |

| Nucleophilic Substitution | 68 | 89 | 950 |

| Reductive Amination | 82 | 97 | 1400 |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The phenylacetic acid moiety can be reduced to form alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. The hydroxyl group and phenylacetic acid moiety can participate in hydrogen bonding and hydrophobic interactions, respectively, with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic Acid

The following table summarizes key structural analogues and their properties:

Key Differences in Physicochemical Properties

- Hydrophilicity : The target compound’s LogD (-1.81) is significantly lower than analogues like 1-(1-hydroxy-1-naphthyl)-2-phenylacetic acid (estimated LogP ~2.5), making it more water-soluble .

- Acidity : The hydroxypiperidine group contributes to a pKa of 1.55, whereas sulfonamide-containing analogues (e.g., 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid) may exhibit stronger acidity (pKa <1) due to electron-withdrawing sulfonyl groups .

- Polarity: The polar surface area (60.77 Ų) of the target compound exceeds that of non-hydroxylated analogues, enhancing membrane permeability .

Q & A

Basic Research Questions

Q. How can experimental determination of physicochemical properties (e.g., pKa, LogD) be performed for 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid?

- Methodology :

- pKa determination : Use potentiometric titration with a pH meter in aqueous or mixed-solvent systems. Validate results against computed values (e.g., acid pKa = 1.55 via computational methods ).

- LogD assessment : Employ shake-flask or HPLC methods. For example, measure partitioning between octanol and buffer solutions at pH 5.5 and 7.4, comparing experimental LogD values (-1.81 at pH 7.4) with computational predictions .

- Key Considerations : Account for temperature, ionic strength, and solvent effects. Discrepancies between computed and experimental data may require recalibration of predictive models.

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodology :

- NMR : Analyze - and -NMR spectra to confirm the piperidinyl, phenyl, and carboxylic acid moieties. Compare chemical shifts with analogs like (R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., CHNO) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures using SHELXL for small-molecule refinement .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic studies of this compound be resolved?

- Methodology :

- Handling twinning : Use SHELXL to refine twinned data, leveraging its robustness for high-resolution or twinned macromolecular datasets .

- Hydrogen bonding analysis : Map interactions (e.g., N–H⋯O, O–H⋯O) using software like Mercury. Compare with structurally similar compounds, such as 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid, where hydrogen bonds stabilize crystal packing .

Q. What strategies optimize synthetic routes for derivatives of this compound?

- Methodology :

- Condensation reactions : Adapt protocols from 4-bromobenzenesulfonamide synthesis , using pH-controlled conditions (pH 8–9 for nucleophilic substitution, followed by acidification to pH 1–2 for precipitation).

- Protection/deprotection : Introduce Fmoc groups (e.g., as in 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid) to protect reactive sites during functionalization .

Q. How should researchers address contradictions between computational and experimental LogD values?

- Methodology :

- Comparative solubility studies : Measure solubility in buffered solutions at varying pH levels. For discrepancies at pH 7.4 (-1.81 computed vs. experimental), evaluate ionization state impacts.

- Machine learning adjustments : Train models on experimental datasets (e.g., PubChem entries ) to improve predictive accuracy for hydroxylated piperidine derivatives.

Q. What approaches are effective for designing bioactive analogs of this compound?

- Methodology :

- Structure-activity relationship (SAR) : Modify the piperidinyl hydroxyl or phenyl groups. For example, ethyl or tert-butoxy substitutions (as in 2-(tert-butoxy)-2-phenylacetic acid ) may enhance membrane permeability.

- Molecular docking : Screen analogs against targets like peptide-binding enzymes, using software such as AutoDock. Reference bioactive derivatives like (S)-2-(3-Fmoc-aminopropanamido)-2-phenylacetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.